SPX-101: A Novel Peptide Modulator of the Epithelial Sodium Channel (ENaC) for the Treatment of Cystic Fibrosis
SPX-101: A Novel Peptide Modulator of the Epithelial Sodium Channel (ENaC) for the Treatment of Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SPX-101 is an investigational peptide therapeutic designed to address the underlying pathophysiology of cystic fibrosis (CF) by targeting the epithelial sodium channel (ENaC). In CF, hyperactivation of ENaC contributes to airway surface liquid depletion, leading to dehydrated mucus, impaired mucociliary clearance, and chronic lung infections.[1][2] Unlike traditional ENaC inhibitors that act as channel blockers, SPX-101 employs a novel mechanism of action by promoting the internalization of ENaC from the cell surface, thereby reducing the number of active channels.[3][4][5] This guide provides a comprehensive overview of SPX-101, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.
Introduction: The Role of ENaC in Cystic Fibrosis Pathophysiology
Cystic fibrosis is a genetic disorder characterized by defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. In the airways, CFTR dysfunction, coupled with the hyperactivation of the epithelial sodium channel (ENaC), leads to an imbalance in ion and fluid transport.[1][2] This results in the depletion of the airway surface liquid (ASL) layer, causing mucus to become thick and sticky. The compromised mucociliary clearance predisposes individuals with CF to chronic bacterial infections, inflammation, and progressive lung damage.
ENaC, a key regulator of sodium absorption in the airways, has long been a therapeutic target in CF.[6] However, the development of effective and safe ENaC inhibitors has been challenging, with many early candidates demonstrating limited efficacy or dose-limiting side effects such as hyperkalemia.[3][7]
SPX-101: A Novel Approach to ENaC Inhibition
SPX-101 is a synthetic peptide derived from the N-terminus of the short palate, lung, and nasal epithelial clone 1 (SPLUNC1) protein.[1][3] SPLUNC1 is a naturally occurring protein in the lungs that regulates ENaC activity. SPX-101 mimics the ENaC-inhibitory domain of SPLUNC1, offering a novel mechanism for reducing ENaC activity.[1][3]
Mechanism of Action: Promoting ENaC Internalization
Unlike small molecule inhibitors that directly block the ENaC pore, SPX-101 selectively binds to ENaC and promotes the internalization of the α, β, and γ subunits of the channel.[3][4][5] This removal of ENaC from the apical membrane of airway epithelial cells leads to a durable reduction in the number of active channels, thereby decreasing sodium and water absorption and helping to rehydrate the airway surface.[3][4][5]
Preclinical Data
The efficacy of SPX-101 has been evaluated in a series of in vitro and in vivo preclinical models of cystic fibrosis.
In Vitro Studies
In primary human bronchial epithelial cells (HBECs) from both healthy and CF donors, SPX-101 demonstrated a dose-dependent increase in ASL height.[8] The half-maximal effective concentration for this effect was 261 nM.[8] Furthermore, treatment with SPX-101 led to a significant reduction in the amiloride-sensitive current, a measure of ENaC activity. Specifically, SPX-101 inhibited the amiloride-sensitive current by 75% in healthy donor HBECs and 61% in CF donor HBECs.[8]
| In Vitro Efficacy of SPX-101 | |
| Parameter | Result |
| ASL Height Increase (EC50) | 261 nM[8] |
| Amiloride-Sensitive Current Inhibition (Healthy Donor HBECs) | 75%[8] |
| Amiloride-Sensitive Current Inhibition (CF Donor HBECs) | 61%[8] |
In Vivo Animal Models
The β-ENaC transgenic mouse overexpresses the β-subunit of ENaC in the airways, leading to a CF-like lung phenotype characterized by airway mucus obstruction and inflammation.[9][10][11] In this model, once-daily intranasal administration of SPX-101 resulted in a dose-dependent increase in survival.[8]
| Survival of β-ENaC Transgenic Mice with SPX-101 Treatment | |
| SPX-101 Dose (once-daily) | Survival Rate |
| 0.18 mg/kg | 58%[8] |
| 0.90 mg/kg | 79%[8] |
| 1.8 mg/kg | 92%[8] |
In a sheep model where CF-like conditions were induced by a CFTR inhibitor, SPX-101 demonstrated a dose-dependent and durable restoration of tracheal mucus velocity (TMV), a measure of mucociliary clearance.[5] The effects of SPX-101 were observed to be more sustained than those of the traditional ENaC blocker, amiloride (B1667095).[6]
Clinical Development
SPX-101 has been evaluated in Phase 1 and Phase 2 clinical trials.
Phase 1 Studies
Phase 1 trials in healthy volunteers and adults with CF demonstrated that inhaled SPX-101 was well-tolerated with little to no systemic exposure.[3] Importantly, no dose-limiting hyperkalemia was observed, a significant concern with previous ENaC inhibitors.[3] The studies evaluated single doses ranging from 20 to 240 mg and multiple doses from 10 to 120 mg twice daily for up to 14 days.[3]
Phase 2 HOPE-1 Trial
The HOPE-1 (Hydration for Optimal Pulmonary Effectiveness) trial (NCT03229252) was a randomized, double-blind, placebo-controlled, 28-day Phase 2 study evaluating the efficacy and safety of SPX-101 in adults with CF, independent of their CFTR mutation.[12][13]
| HOPE-1 (NCT03229252) Phase 2 Trial Results | |
| Endpoint | Result |
| Primary Efficacy Endpoint | |
| Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo) | +5.2% (p=0.054)[12] |
| Subgroup Analysis | |
| Absolute change from baseline in ppFEV1 at Day 28 (High Dose vs. Placebo) in patients with baseline ppFEV1 > 55% | +8.3% (p=0.048)[12] |
| Safety and Tolerability | |
| Most Common Adverse Events | Cough and sputum production[12] |
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of SPX-101, based on published methods.
ENaC Internalization Assay
Methodology: Primary human bronchial epithelial cells are treated with SPX-101, amiloride (as a negative control), or a control peptide. Following treatment, cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-biotin). The cells are then lysed, and the biotinylated proteins are isolated using streptavidin-conjugated beads. The amount of ENaC subunits (α, β, and γ) in the surface protein fraction is then quantified by Western blot analysis.[5]
Measurement of Amiloride-Sensitive Current
Methodology: Primary HBECs are cultured on permeable supports and mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured. The amiloride-sensitive current, which represents ENaC-mediated sodium transport, is determined by the change in Isc following the addition of amiloride to the apical chamber. The effect of SPX-101 is assessed by treating the cells with the peptide prior to the addition of amiloride.
β-ENaC Transgenic Mouse Survival Study
Methodology: β-ENaC transgenic mice, which exhibit a severe CF-like lung disease phenotype, are treated with once-daily intranasal instillations of SPX-101 or a vehicle control.[8] Survival is monitored daily over a defined study period (e.g., 14 days).[8]
Ovine Model of Tracheal Mucus Velocity
Methodology: A baseline measurement of tracheal mucus velocity (TMV) is obtained in sheep. A CFTR inhibitor is then administered to mimic the airway dehydration seen in CF. Following this, the animals are treated with nebulized SPX-101, amiloride, or a saline control. TMV is then measured at regular intervals (e.g., hourly) for up to 8 hours to assess the magnitude and duration of the treatment effect.[5]
Conclusion
SPX-101 represents a promising and differentiated approach to the treatment of cystic fibrosis. Its novel mechanism of action, which involves the internalization of ENaC rather than direct channel blockade, has demonstrated significant preclinical efficacy in restoring airway surface liquid and improving mucociliary clearance. Clinical data from Phase 1 and 2 trials have shown that SPX-101 is well-tolerated and has the potential to improve lung function in individuals with CF, irrespective of their underlying CFTR mutation. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative peptide therapeutic.
References
- 1. SPX-101 Is a Novel Epithelial Sodium Channel-targeted Therapeutic for Cystic Fibrosis That Restores Mucus Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. First clinical trials of novel ENaC targeting therapy, SPX-101, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. SPX-101 Is a Promising and Novel Nebulized ENaC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 006438 - βENaC-Tg Strain Details [jax.org]
- 8. atsjournals.org [atsjournals.org]
- 9. The ENaC-overexpressing mouse as a model of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lung disease phenotypes caused by overexpression of combinations of α-, β-, and γ-subunits of the epithelial sodium channel in mouse airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spyryx SPX-101 Phase 2 HOPE-1 Trial Shows Improvement in Lung Function in Patients with Cystic Fibrosis via Novel Modulation of ENaC - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
